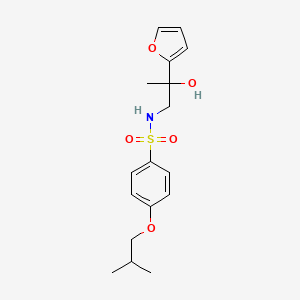
N-(2-(furan-2-yl)-2-hydroxypropyl)-4-isobutoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Furan derivatives are a group of compounds that contain a furan ring, which is a heterocyclic compound with a 5-member ring structure containing four carbon atoms and one oxygen atom . They are often used in the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .
Synthesis Analysis
The synthesis of furan derivatives often involves the reaction of furfuryl alcohol with various reagents . For example, N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide was synthesized through various spectral studies .Molecular Structure Analysis
The molecular structure of furan derivatives can be analyzed using various spectroscopic techniques, such as FT-IR, FT-Raman, and NMR .Chemical Reactions Analysis
Furan derivatives can undergo a variety of chemical reactions. For example, N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide reacts with Cu (II), Co (II), Ni (II) and Zn (II) acetates to yield complexes .Physical And Chemical Properties Analysis
The physical and chemical properties of furan derivatives can be analyzed using various techniques. For example, vibrational spectral analysis and first order hyperpolarizability calculations have been performed on certain furan derivatives .科学的研究の応用
Synthesis and Catalytic Applications
Research has demonstrated the efficiency of furan derivatives, obtained from renewable biomass resources, in serving as substitutes for petroleum-based building blocks for producing plastics and fine chemicals. A study by Román‐Leshkov, Chheda, and Dumesic (2006) developed a process for the selective dehydration of fructose to 5-hydroxymethylfurfural (HMF), highlighting the potential of furan derivatives in catalysis and organic synthesis Román‐Leshkov, Chheda, & Dumesic, 2006.
Chemical Reactions and Mechanisms
The gold(I)-catalyzed synthesis of N-(furan-3-ylmethylene)benzenesulfonamides showcases the versatility of furan compounds in organic reactions. Wang et al. (2014) described a cascade reaction that enriches gold carbenoid chemistry, demonstrating the compound's role in complex organic synthesis processes Wang et al., 2014.
Material Science and Energetic Materials
Furan derivatives have been explored for their potential in high-performance energetic materials. Zhang and Shreeve (2014) highlighted the assembly of diverse N-O building blocks leading to energetic materials with excellent detonation properties, suggesting applications in defense and aerospace industries Zhang & Shreeve, 2014.
Biofuel Production
The hydrogen-transfer conversion of furfural into levulinate esters, as studied by Chen et al. (2016), presents a sustainable approach to producing biofuel feedstocks. This research demonstrates the potential of furan derivatives in the development of renewable energy sources Chen et al., 2016.
作用機序
Target of Action
Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics, and they have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan-containing compounds are known to interact with various biomolecules like proteins and amino acids .
Biochemical Pathways
Furan derivatives are known to be involved in a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Result of Action
Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics .
将来の方向性
生化学分析
Biochemical Properties
N-(2-(furan-2-yl)-2-hydroxypropyl)-4-isobutoxybenzenesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain protein tyrosine kinases, which are crucial in cell signaling pathways . The compound’s interaction with these enzymes involves binding to the active site, thereby preventing substrate access and subsequent phosphorylation events. This inhibition can modulate various cellular processes, including cell growth and differentiation.
Cellular Effects
This compound influences multiple cellular functions. It affects cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has been shown to alter the MAPK/ERK signaling pathway, leading to changes in gene expression profiles that regulate cell proliferation and apoptosis . Additionally, it impacts cellular metabolism by modulating the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to specific sites on enzymes, leading to either inhibition or activation. For example, its binding to protein tyrosine kinases results in enzyme inhibition, which subsequently affects downstream signaling pathways . Furthermore, the compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard laboratory conditions, but its activity may degrade over extended periods. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and its behavior in biological systems.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of signaling pathways and metabolic processes. At higher doses, it can cause toxic or adverse effects, including cellular toxicity and organ damage . Understanding the dosage-dependent effects is essential for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites . These metabolic pathways influence the compound’s bioavailability, efficacy, and potential toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can affect its biological activity and therapeutic potential.
Subcellular Localization
This compound exhibits distinct subcellular localization patterns. It can be targeted to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to its site of action. The subcellular localization can influence the compound’s activity and function, as well as its interactions with other biomolecules.
特性
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxypropyl]-4-(2-methylpropoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5S/c1-13(2)11-23-14-6-8-15(9-7-14)24(20,21)18-12-17(3,19)16-5-4-10-22-16/h4-10,13,18-19H,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKHBFZFNWYNTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)S(=O)(=O)NCC(C)(C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Oxo-6-[3-(trifluoromethyl)phenyl]-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonitrile](/img/structure/B2961570.png)


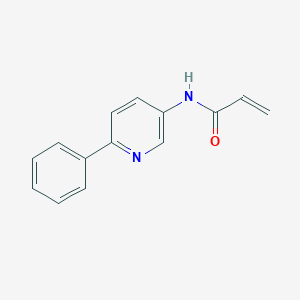

![(E)-4-(piperidin-1-ylsulfonyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2961580.png)
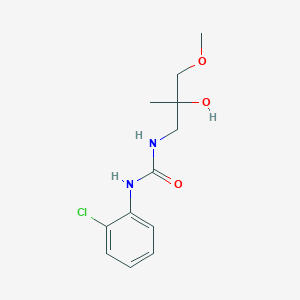
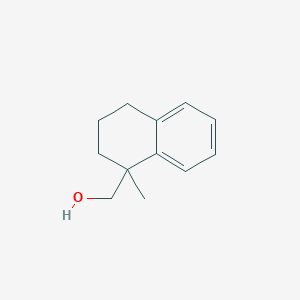


![(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2961587.png)
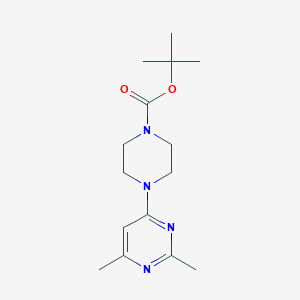
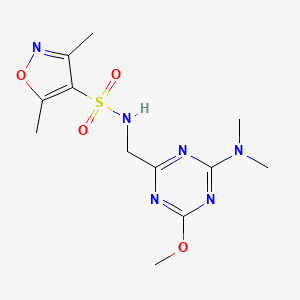
![3-Phenyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2961591.png)